![molecular formula C10H11BrO3 B1586439 Methyl 5-bromo-2-methoxy-3-methylbenzoate CAS No. 722497-32-7](/img/structure/B1586439.png)
Methyl 5-bromo-2-methoxy-3-methylbenzoate
Overview
Description
“Methyl 5-bromo-2-methoxy-3-methylbenzoate” is a chemical compound . It is also known as “methyl 3-bromo-2-methoxy-5-methylbenzoate” and has a CAS Number of 1245528-59-9 . The molecular weight of this compound is 259.1 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 3-bromo-2-methoxy-5-methylbenzoate” and its InChI Code is "1S/C10H11BrO3/c1-6-4-7 (10 (12)14-3)9 (13-2)8 (11)5-6/h4-5H,1-3H3" . The molecular structure of this compound can be analyzed using this InChI code.Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-methoxy-3-methylbenzoate” is a liquid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
1. Photodynamic Therapy for Cancer Treatment
Methyl 5-bromo-2-methoxy-3-methylbenzoate has been explored in the context of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including a derivative structurally similar to Methyl 5-bromo-2-methoxy-3-methylbenzoate. These compounds showed promising properties as photosensitizers in PDT, particularly for Type II mechanisms in cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
2. Bromination and Chemical Synthesis
The compound has been involved in studies focusing on bromination and chemical synthesis. Cannon et al. (1971) investigated the bromination of various derivatives of resorcinol, including compounds structurally related to Methyl 5-bromo-2-methoxy-3-methylbenzoate. These studies are significant for understanding the chemical behavior and synthesis pathways of brominated organic compounds (Cannon et al., 1971).
3. Antioxidant Activity in Marine Algae
A study by Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds structurally similar to Methyl 5-bromo-2-methoxy-3-methylbenzoate. These compounds were evaluated for their antioxidant activity, highlighting the potential of such derivatives in natural product research and their bioactive properties (Zhao et al., 2004).
4. Synthesis of Pharmaceutical Intermediates
Research on the synthesis of pharmaceutical intermediates often involves compounds like Methyl 5-bromo-2-methoxy-3-methylbenzoate. Bao Li-jiao (2013) conducted a study on synthesizing intermediates of bifendate, highlighting the role of similar compounds in the production of pharmaceutical agents (Bao Li-jiao, 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 5-bromo-2-methoxy-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOOZLRJMORZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377415 | |
Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxy-3-methylbenzoate | |
CAS RN |
722497-32-7 | |
Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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